Cas no 58110-40-0 (3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid)

3-5-(4-Bromophenyl)furan-2-ylprop-2-enoic acid is a brominated furan-based carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a furan ring linked to a 4-bromophenyl group and an α,β-unsaturated carboxylic acid moiety, makes it a versatile intermediate for constructing complex heterocyclic compounds. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the conjugated system offers opportunities for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a scaffold for targeted modifications. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid structure
58110-40-0 structure
Product Name:3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid
CAS No:58110-40-0
MF:C13H9BrO3
MW:293.112763166428
CID:3057858
PubChem ID:744897
Update Time:2025-06-08

3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-[5-(4-bromophenyl)-2-furyl]acrylic acid
    • 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid
    • (E)-3-[5-(4-bromophenyl)-2-furyl]-2-propenoic acid
    • G55941
    • MFCD00445746
    • VS-03171
    • BRD-K15645958-001-01-0
    • 58110-40-0
    • 3-[5-(4-Bromo-phenyl)-furan-2-yl]-acrylic acid
    • (E)-3-(5-(4-bromophenyl)furan-2-yl)acrylicacid
    • BBL012032
    • EN300-14082
    • IDI1_020266
    • Z2895085889
    • HMS1476L02
    • EN300-832976
    • NCGC00172800-02
    • (E)-3-(5-(4-bromophenyl)furan-2-yl)acrylic acid
    • STK390174
    • 62806-35-3
    • (e)-3-[5-(4-bromo-phenyl)-furan-2-yl]-acrylic acid
    • AKOS000109208
    • (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid
    • AB01331820-02
    • Inchi: 1S/C13H9BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
    • InChI Key: UWJPYZVCZQFJDI-SOFGYWHQSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC=C(/C=C/C(=O)O)O1

Computed Properties

  • Exact Mass: 291.97351Da
  • Monoisotopic Mass: 291.97351Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.4Ų

3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid Pricemore >>

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Additional information on 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid

3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid (CAS No. 58110-40-0): A Comprehensive Overview of Its Properties and Applications

The compound 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid (CAS No. 58110-40-0) is a brominated furan derivative with significant potential in pharmaceutical and material science research. Its unique structure, featuring a furan ring and a prop-2-enoic acid moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery and organic electronics.

One of the most searched questions about 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid is its synthesis method. The compound is typically prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of the 4-bromophenyl group. Another common query revolves around its solubility and stability, which are critical for its handling in laboratory settings. This compound is moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and exhibits stability under standard storage conditions.

In the context of drug discovery, 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid has garnered attention as a scaffold for designing anti-inflammatory and antimicrobial agents. The furan ring and acrylic acid group are known to interact with biological targets, making it a promising candidate for further development. Recent studies have explored its derivatives as potential enzyme inhibitors, particularly in the context of cancer research.

Another trending topic is the role of 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid in organic electronics. Its conjugated system and electron-withdrawing properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers are investigating its potential to enhance the performance of flexible electronics, a rapidly growing field driven by demand for wearable technology.

Environmental considerations are also a hot topic. Users often search for information on the biodegradability and eco-friendly synthesis of such compounds. While 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid is not classified as hazardous, its brominated nature warrants careful disposal to minimize environmental impact. Green chemistry approaches, such as catalyst-free reactions and solvent-free conditions, are being explored to improve its sustainability.

For those working in analytical chemistry, the characterization of 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid is a frequent subject of inquiry. Techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm its purity and structure. These methods are essential for ensuring reproducibility in research applications.

In summary, 3-5-(4-bromophenyl)furan-2-ylprop-2-enoic acid (CAS No. 58110-40-0) is a versatile compound with broad applications in pharmaceuticals, materials science, and electronics. Its unique properties and adaptability to modern research trends make it a subject of ongoing interest. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in advancing innovative technologies and therapeutic solutions.

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